Pyronine B

Description

Merck as dimer with 2(FeCl3); RN given refers to chloride

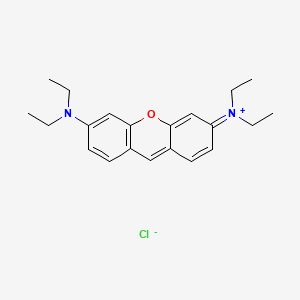

Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62669-69-6 (perchlorate) | |

| Record name | Pyronine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062209 | |

| Record name | Pyronine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green needles; [Amresco MSDS] | |

| Record name | Pyronine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2150-48-3 | |

| Record name | Pyronine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyronine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRONINE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyronine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(diethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRONINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyronine B in RNA Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the use of Pyronine B as a fluorescent probe for ribonucleic acid (RNA). It details the dye's binding mode, the principles of achieving RNA specificity, quantitative binding data, and standardized experimental protocols for its application in cellular analysis.

Core Mechanism of Action: Intercalation and Fluorescence

Pyronine B is a cationic xanthene dye that forms fluorescent complexes with double-stranded nucleic acids, showing a preferential affinity for RNA over DNA.[1][2][3] Its utility in selectively staining RNA in a cellular context relies on a combination of its intrinsic binding properties and, critically, its use in conjunction with DNA-specific dyes.

Binding Mode: Intercalation into Double-Stranded Regions

The primary mechanism by which Pyronine B binds to RNA is intercalation .[2][3][4] The planar, polycyclic aromatic structure of the Pyronine B molecule inserts itself between the stacked base pairs of a double-stranded RNA (dsRNA) helix.[3][5] This mode of binding is distinct from groove binding and is favored in regions of the RNA molecule that possess a stable, double-helical conformation.

Upon intercalation, the Pyronine B molecule experiences a new microenvironment, which alters its photophysical properties. This binding event leads to a bathochromic (red) shift in its absorption and excitation spectra and a significant enhancement of its fluorescence quantum yield.[3] However, the fluorescence of the resulting complex is highly dependent on the local base composition. Guanine residues, in particular, have a strong quenching effect on Pyronine B fluorescence, reducing it by up to 90%.[3] In contrast, adenine, cytosine, and uracil (B121893) bases have a minimal impact on the dye's fluorescence.[3]

Complexes formed with single-stranded RNA, on the other hand, tend to be non-fluorescent and may involve dye condensation.[6] Therefore, the fluorescent signal from Pyronine B in cells predominantly originates from its intercalation into double-stranded RNA regions.[6]

Achieving RNA Specificity: The Role of DNA Counterstains

While Pyronine B can intercalate into both dsRNA and dsDNA, its affinity for dsRNA is higher.[3] To achieve specific staining of RNA for applications like flow cytometry, Pyronine B is typically used with a DNA-specific dye that acts as a competitive inhibitor for DNA binding sites.[4][7]

Commonly used DNA counterstains include:

-

Methyl Green: This doubly charged cationic dye binds with high affinity to the phosphate (B84403) backbone of DNA.[8][9] When used in the classic Methyl Green-Pyronin stain, it preferentially occupies DNA sites, leaving the less polymerized RNA available for the more rapidly staining, singly charged Pyronine B (or the closely related Pyronin Y).[8][10]

-

Hoechst 33342: This dye is a minor groove binder specific to DNA. Its presence effectively blocks Pyronine B from binding to DNA, rendering the Pyronine B signal specific to cellular RNA.[4][11][12]

-

7-Aminoactinomycin D (7-AAD): Another DNA intercalator used for DNA content analysis, 7-AAD can be paired with Pyronine B to differentiate DNA and RNA content within a cell population.[13]

By pre-incubating cells with one of these DNA-specific dyes, researchers can ensure that the subsequent fluorescence signal from Pyronine B is a reliable measure of the cellular RNA content.[4][7]

Quantitative Data Presentation

The interaction between Pyronine B (or the commonly substituted Pyronin Y) and nucleic acids has been quantitatively characterized. The following tables summarize key photophysical and binding parameters.

Table 1: Binding Affinity of Pyronin Y to Double-Stranded Nucleic Acids

| Parameter | dsRNA | dsDNA | Conditions | Source |

|---|---|---|---|---|

| Intrinsic Association Constant (Ki) | 6.96 x 104 M-1 | 1.74 x 104 M-1 | 150 mM NaCl, pH 7.0 | [3] |

| Binding Site Size | 2-3 base pairs | 2-3 base pairs | 150 mM NaCl, pH 7.0 |[3] |

Table 2: Spectral Properties of Pyronine B

| Condition | Absorption λmax | Emission λmax | Source |

|---|---|---|---|

| In Ethanol (B145695) | 563 nm | 586 nm | [14] |

| In Chloroform | ~550 nm | 569 nm | [15][16] |

| Bound to RNA in cells | Not specified | ~575 nm |[17] |

Experimental Protocols & Methodologies

Accurate quantification of RNA content using Pyronine B requires careful sample preparation and staining. The following protocol outlines a general methodology for staining cells for flow cytometric analysis of DNA and RNA content.

Reagents and Preparation

-

Cell Suspension: 1 x 106 cells per sample in a suitable buffer (e.g., PBS).

-

Fixative: Ice-cold 70% ethanol.

-

Staining Buffer: Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+.

-

DNA Stain Stock: Hoechst 33342 at 1 mg/mL in distilled water.

-

RNA Stain Stock: Pyronin Y (or B) at 1 mg/mL in distilled water.[4][13]

-

Final Staining Solution: Prepare fresh. For 1 liter of HBSS, add 2 mg of Hoechst 33342 and 4 mg of Pyronin Y.[4][12]

Staining Protocol for Flow Cytometry

-

Cell Preparation: Harvest approximately 1 x 106 cells and wash with ice-cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C.

-

Fixation: Resuspend the cell pellet and, while vortexing gently, add the cell suspension drop-wise into 5-10 mL of ice-cold 70% ethanol. This step is critical to prevent cell clumping.[12][17] Incubate for a minimum of 2 hours at -20°C. Cells can be stored in ethanol for extended periods.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol supernatant and rinse the cell pellet once with ice-cold HBSS.

-

Staining: Resuspend the cell pellet in 0.5 mL of the ice-cold PY-Hoechst 33342 staining solution.[4]

-

Incubation: Incubate the cells for 20-45 minutes at room temperature, protected from light.[4][11][17] Do not wash the cells after this step.

-

Analysis: Analyze the samples on a flow cytometer equipped with UV and blue (488 nm) or green (532/561 nm) lasers.[17]

Conclusion

Pyronine B is a valuable tool for the quantitative analysis of cellular RNA. Its mechanism of action is centered on the intercalation into double-stranded regions of RNA, leading to enhanced fluorescence. The key to its utility is the concurrent use of a high-affinity DNA dye, such as Hoechst 33342 or Methyl Green, which competitively blocks DNA binding sites and confers specificity to the Pyronine B signal for RNA. Adherence to optimized protocols for cell fixation and staining is essential for obtaining reproducible and accurate measurements of RNA content in both research and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 5. researchgate.net [researchgate.net]

- 6. Application of pyronin Y(G) in cytochemistry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometric estimation of DNA and RNA content in intact cells stained with Hoechst 33342 and pyronin Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcm.edu [bcm.edu]

- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 14. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stainsfile.com [stainsfile.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.bcm.edu [cdn.bcm.edu]

The Photophysical Properties of Pyronine B: An In-depth Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronine B is a cationic xanthene dye recognized for its utility in fluorescence microscopy and histological staining. Its capacity to bind to nucleic acids and respond to the mitochondrial membrane potential makes it a valuable tool in cellular and molecular biology research. This technical guide provides a comprehensive overview of the photophysical properties of Pyronine B, detailed experimental protocols for its characterization and application, and visual workflows to aid in experimental design.

Core Photophysical Properties of Pyronine B

The fluorescence characteristics of Pyronine B are influenced by its molecular structure and the surrounding microenvironment. Key photophysical parameters include its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties can vary significantly with the solvent used.

Data Presentation: Photophysical Parameters of Pyronine B

The following tables summarize the key quantitative photophysical data for Pyronine B compiled from various sources.

Table 1: Spectral Properties of Pyronine B in Different Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 50% Ethanol (B145695) | 554 - 556[1] | - | 130,000 at 555 nm[1] |

| Ethanol | 553[2] | 571 | - |

| Water | 552[2] | - | - |

| Aqueous Solution | 552 - 554[2] | - | - |

| Chloroform (B151607) | - | 569 (excitation at 310 nm) | - |

Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of Pyronine B

| Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |

| Ethanol | Higher than in water[3][4] | Longer than in water[3][4] |

| Aqueous Solution | Lower than in ethanol[3][4] | Shorter than in ethanol[3][4] |

| Chloroform | - | - |

| In Langmuir–Blodgett films | Quenched in H-aggregates | Decreased in H-aggregates |

Note: Quantitative values for quantum yield and lifetime in different solvents are not consistently reported across the literature, but general trends are indicated.

Experimental Protocols

Accurate characterization and application of Pyronine B in fluorescence microscopy require standardized experimental procedures. The following sections provide detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of Pyronine B to a well-characterized standard, is commonly used to determine the fluorescence quantum yield.

1. Selection of a Standard:

-

Choose a reference dye with a known quantum yield and spectral properties that overlap with Pyronine B. Rhodamine B in ethanol (Φ_f ≈ 0.7) is a suitable standard[5].

2. Preparation of Solutions:

-

Prepare a series of dilutions for both Pyronine B and the standard dye in the same spectroscopic-grade solvent.

-

The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength for each solution.

4. Fluorescence Measurement:

-

Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Ensure identical experimental settings (e.g., slit widths) for all measurements.

5. Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both Pyronine B and the standard.

-

The slope of the resulting linear fit is the gradient (Grad).

-

Calculate the quantum yield of Pyronine B (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients for the sample and standard, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used).

-

Caption: Workflow for Relative Quantum Yield Measurement.

Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)

TCSPC is a sensitive technique for determining the fluorescence lifetime of a fluorophore.

1. Instrument Setup:

-

Use a pulsed light source (e.g., picosecond laser or LED) with a high repetition rate for excitation.

-

The detection system consists of a sensitive single-photon detector (e.g., photomultiplier tube or avalanche photodiode).

-

A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) are used to build a histogram of photon arrival times.

2. Sample Preparation:

-

Prepare a dilute solution of Pyronine B in the solvent of interest. The concentration should be low enough to avoid aggregation and inner filter effects.

3. Data Acquisition:

-

Excite the sample with the pulsed light source at a wavelength corresponding to the absorption maximum of Pyronine B.

-

Collect the emitted photons at the emission maximum.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon.

-

Accumulate a histogram of these time delays over many excitation cycles.

4. Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

Fit the decay curve to an exponential or multi-exponential function to extract the fluorescence lifetime (τ_f). The goodness of fit is typically assessed by the chi-squared (χ²) value.

Caption: Workflow for TCSPC Measurement.

Protocol for Staining Nucleic Acids with Pyronine B (Methyl Green-Pyronin Staining)

This classic histological technique differentiates between DNA and RNA in tissue sections.

1. Reagent Preparation:

-

Methyl Green Solution: Prepare a purified solution of methyl green to remove any contaminating methyl violet. This is typically done by chloroform extraction.

-

Pyronine Y/B Solution: Prepare an aqueous solution of Pyronine Y or B.

-

Acetate (B1210297) Buffer (pH 4.8): Prepare an acetate buffer to maintain the optimal pH for differential staining.

-

Staining Solution: Mix the purified methyl green, pyronin, and acetate buffer in appropriate proportions.

2. Staining Procedure for Paraffin Sections:

-

Deparaffinize and rehydrate tissue sections through xylene and a graded series of ethanol to water.

-

Rinse with distilled water.

-

Incubate the sections in the Methyl Green-Pyronin staining solution for 2 to 7 minutes[6]. The timing can be adjusted to intensify either the green or red staining.

-

Briefly rinse with distilled water.

-

Dehydrate rapidly through graded alcohols or acetone.

-

Clear in xylene and mount with a resinous mounting medium.

3. Expected Results:

-

DNA in the nuclei will stain blue-green.

-

RNA in the cytoplasm and nucleoli will stain pink to red.

Caption: Methyl Green-Pyronin Staining Workflow.

Protocol for Assessing Mitochondrial Membrane Potential

Pyronine B is a lipophilic cation that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity within the mitochondria can indicate depolarization.

1. Cell Culture and Staining:

-

Culture cells of interest to the desired confluency on a suitable imaging dish or coverslip.

-

Prepare a working solution of Pyronine B in a serum-free cell culture medium. A typical concentration is in the low micromolar range (e.g., 1-10 µM), but should be optimized for the specific cell type and experimental conditions.

-

Remove the culture medium from the cells and wash with a balanced salt solution.

-

Incubate the cells with the Pyronine B staining solution at 37°C for 15-30 minutes.

2. Imaging:

-

After incubation, wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Pyronine B (e.g., excitation ~540-560 nm, emission ~570-650 nm).

-

To induce mitochondrial depolarization as a control, cells can be treated with a decoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

3. Data Analysis:

-

Quantify the fluorescence intensity within the mitochondria over time or between different treatment groups.

-

A decrease in mitochondrial fluorescence intensity is indicative of a loss of membrane potential.

Caption: Mitochondrial Membrane Potential Assay Workflow.

Conclusion

Pyronine B remains a versatile and valuable fluorescent probe for a range of applications in fluorescence microscopy. Its well-characterized photophysical properties, combined with established protocols for its use, make it a reliable tool for researchers in cellular biology, histology, and drug development. By understanding its spectral characteristics, quantum yield, and lifetime, and by employing standardized experimental procedures, researchers can effectively utilize Pyronine B to investigate nucleic acid distribution and mitochondrial function.

References

- 1. 2150-48-3 CAS | PYRONINE B | Biological Stains and Dyes | Article No. 05518 [lobachemie.com]

- 2. rusjbpc.ru [rusjbpc.ru]

- 3. researchgate.net [researchgate.net]

- 4. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

Pyronine B's Affinity for RNA versus DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyronine B, a cationic dye, exhibits a notable affinity for nucleic acids, a characteristic that has been leveraged primarily for histological staining and fluorescence microscopy. This guide synthesizes the current understanding of Pyronine B's binding preferences for Ribonucleic Acid (RNA) versus Deoxyribonucleic Acid (DNA). While direct comparative studies on Pyronine B are limited, data from its close structural analog, Pyronine Y, indicates a preferential binding to double-stranded RNA (dsRNA) over double-stranded DNA (dsDNA). The primary mode of interaction with double-stranded nucleic acids is believed to be intercalation, where the planar Pyronine B molecule inserts itself between the base pairs of the nucleic acid duplex. This guide provides a compilation of the available quantitative data, detailed experimental methodologies for assessing these interactions, and visual representations of the binding mechanism and experimental workflows.

Quantitative Analysis of Binding Affinity

The precise quantification of Pyronine B's binding affinity to RNA and DNA is not extensively documented in a single comparative study. However, by combining data from different experimental approaches and including data from the closely related analog Pyronine Y, we can form a clearer picture of its binding characteristics.

| Compound | Ligand | Method | Binding Constant (K) | Stoichiometry (n) / Binding Site Size |

| Pyronine B | DNA | Voltammetry | 1.61 x 10¹⁵ M⁻¹[1] | 3[1] |

| Pyronine Y | dsRNA | Fluorescence Spectroscopy | Kᵢ = 6.96 x 10⁴ M⁻¹[1] | 2-3 base pairs[1] |

| Pyronine Y | dsDNA | Fluorescence Spectroscopy | Kᵢ = 1.74 x 10⁴ M⁻¹[1] | 2-3 base pairs[1] |

Note: The extremely high binding constant for Pyronine B with DNA from the voltammetry study suggests a very strong interaction under the specific experimental conditions used. The data for Pyronine Y, a widely used and structurally similar dye, indicates a roughly four-fold higher intrinsic association constant for dsRNA compared to dsDNA.

Binding Mechanism: Intercalation

The prevailing mechanism for the binding of Pyronine B to double-stranded RNA and DNA is intercalation. This process involves the insertion of the planar, aromatic ring system of the Pyronine B molecule between adjacent base pairs of the nucleic acid double helix. This interaction is stabilized by π-π stacking interactions between the dye and the nucleobases. Intercalation can lead to structural distortions in the nucleic acid, such as unwinding of the helix and an increase in its length, which can potentially interfere with cellular processes like transcription and replication.

References

An In-Depth Technical Guide to Pyronine B: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronine B is a cationic xanthene dye widely utilized in biological and histological staining. Its ability to selectively stain RNA renders it an invaluable tool in various research applications, including the differentiation of nucleic acids, identification of specific cell types, and the study of cellular processes such as apoptosis. This technical guide provides a comprehensive overview of the chemical structure, formula weight, and key applications of Pyronine B, with a focus on detailed experimental protocols relevant to researchers in the life sciences and drug development.

Chemical Structure and Formula Weight

A notable point of clarification regarding Pyronine B is the variability in its reported chemical formula and formula weight. This discrepancy arises from the presence of a ferric chloride complex in some commercial preparations. The simpler, cationic form of Pyronine B has a distinct molecular structure and weight from the complex. It is crucial for researchers to be aware of the specific form of Pyronine B they are using, as this can influence experimental outcomes.

The two commonly cited forms are:

-

Pyronine B (cationic dye): This form consists of the organic dye cation and a chloride anion.

-

Pyronine B (ferric chloride complex): In some manufacturing processes, two molecules of Pyronine B can be linked through ferric chloride.[1] This results in a significantly larger molecule.

The choice of which form to use depends on the specific application and the required purity of the dye. For applications requiring high specificity and known molar concentrations, the pure cationic form is preferable.

Quantitative Data Summary

| Property | Value | References |

| Chemical Name | Pyronine B | [2] |

| Synonyms | C.I. 45010 | [2] |

| CAS Number | 2150-48-3 | [2][3][4] |

| Molecular Formula (Cationic Form) | C₂₁H₂₇ClN₂O | [4][5] |

| Formula Weight (Cationic Form) | 358.90 g/mol | [4][5] |

| Molecular Formula (Ferric Chloride Complex) | C₄₂H₅₄Cl₈Fe₂N₄O₂ | [2] |

| Formula Weight (Ferric Chloride Complex) | 1042.28 g/mol | [2] |

| Alternative Reported Formula (with Iron) | C₂₁H₂₇Cl₄FeN₂O | [3] |

| Alternative Reported Formula Weight (with Iron) | 521.11 g/mol | [3] |

| Appearance | Dark green or brown to black crystalline powder | [2][5] |

| Melting Point | 174 - 176 °C | [2] |

| Absorption Maximum (λmax) | 550 - 555 nm (in 50% ethanol) | [1] |

| Solubility | Soluble in water and ethanol (B145695) | [1][3] |

Experimental Protocols

Methyl Green-Pyronin Staining for Differentiation of DNA and RNA

The Methyl Green-Pyronin stain is a classic histological technique used to differentiate between DNA and RNA in tissue sections. Methyl green selectively stains DNA, appearing blue-green, while Pyronine B (often used as Pyronin Y in this protocol) stains RNA, appearing pink or red. This method is particularly useful for identifying cells with high RNA content, such as plasma cells and activated lymphocytes.[6][7][8]

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Xylene or xylene substitute

-

Ethanol (graded series: 100%, 95%, 70%)

-

Distilled water

-

Methyl Green-Pyronin staining solution

-

Acetone or absolute alcohol for dehydration

-

Mounting medium

Procedure for Paraffin-Embedded Sections:

-

Deparaffinization and Hydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate the sections by passing them through a graded series of alcohol: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.

-

Rinse thoroughly in running tap water, followed by a rinse in distilled water.[9]

-

-

Staining:

-

Rinsing and Dehydration:

-

Clearing and Mounting:

Expected Results:

Logical Workflow for Methyl Green-Pyronin Staining

Detection of Apoptotic Cells

The Methyl Green-Pyronin stain can also be employed for the identification of apoptotic cells in tissue sections. During apoptosis, there is often an increase in cytoplasmic RNA content, which is strongly stained by pyronin. Apoptotic bodies, which are fragments of apoptotic cells, will also exhibit characteristic staining patterns. This provides a simple, cost-effective method for visualizing apoptosis in a routine laboratory setting.[11]

Procedure:

The protocol for Methyl Green-Pyronin staining described above is followed. Apoptotic cells are identified by their distinct morphological features, including:

-

Pyknotic nuclei: Condensed chromatin stained intensely blue-green by methyl green.

-

Intensely pyroninophilic cytoplasm: The cytoplasm of apoptotic cells often appears bright red due to the high concentration of RNA.[11]

-

Apoptotic bodies: Small, membrane-bound fragments containing condensed chromatin and cytoplasm that will stain accordingly.

While this method is useful for morphological assessment, for quantitative analysis of apoptosis, especially in drug development settings, flow cytometry-based assays are preferred. Although specific protocols for using Pyronine B alone in flow cytometry for apoptosis are not widely documented, its fluorescent properties suggest potential for such applications, likely in combination with other markers of apoptosis.

Ion Channel Inhibition Assays

General Protocol for a Fluorescence-Based Ion Channel Inhibition Assay:

This protocol is a generalized example and would require optimization for the specific ion channel and cell line being studied.

Materials:

-

Cell line expressing the target ion channel

-

Fluorescence plate reader

-

Voltage-sensitive or ion-specific fluorescent dye (e.g., a thallium-sensitive dye for potassium channels)

-

Assay buffer

-

Channel activator (if required)

-

Pyronine B (or other test compounds)

Procedure:

-

Cell Preparation:

-

Plate cells expressing the target ion channel in a multi-well plate (e.g., 96- or 384-well) and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a suitable fluorescent indicator dye by incubating them in a solution of the dye for a specific period (e.g., 60-90 minutes) at an appropriate temperature (e.g., 37°C).

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add assay buffer containing various concentrations of Pyronine B (or other test compounds) to the wells. Incubate for a predetermined time to allow the compound to interact with the ion channel.

-

-

Measurement of Channel Activity:

-

Initiate ion flux by adding a solution containing a high concentration of the permeant ion or a specific channel activator.

-

Immediately measure the change in fluorescence over time using a fluorescence plate reader. Inhibitors of the ion channel will reduce the fluorescence signal compared to untreated control wells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Pyronine B.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Logical Framework for a Fluorescence-Based Ion Channel Inhibition Assay

References

- 1. stainsfile.com [stainsfile.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyronin B, Cationic dye (CAS 2150-48-3) | Abcam [abcam.com]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methyl Green-Pyronin Y Stain - Epredia [epredia.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. stainsfile.com [stainsfile.com]

- 11. Histochemical detection and comparison of apoptotic cells in the gingival epithelium using hematoxylin and eosin and methyl green-pyronin: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Pyronine B: An In-Depth Technical Guide to its Application as a Fluorescent Indicator of Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyronine B, a cationic fluorescent dye, and its application as a sensitive indicator of mitochondrial membrane potential (ΔΨm). A critical parameter of cellular health and function, ΔΨm is a key indicator of mitochondrial activity and is implicated in a variety of cellular processes, including ATP synthesis, apoptosis, and drug-induced toxicity. This document details the mechanism of action of Pyronine B, provides validated experimental protocols for its use in fluorescence microscopy and flow cytometry, and presents quantitative data to facilitate experimental design and data interpretation. Furthermore, this guide includes visual workflows and signaling pathway diagrams to aid in the understanding and implementation of this powerful research tool.

Introduction

Mitochondria, the powerhouses of the cell, maintain a significant electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm). This potential, typically ranging from -120 to -180 mV, is crucial for driving oxidative phosphorylation and ATP production.[1] A disruption in ΔΨm is an early hallmark of mitochondrial dysfunction and is associated with numerous pathological conditions and toxicological events. Consequently, the ability to accurately measure and monitor ΔΨm is of paramount importance in basic research and drug development.

Pyronine B is a lipophilic, cationic dye that exhibits red fluorescence and selectively accumulates in mitochondria of live cells.[2] Its accumulation is driven by the negative charge of the mitochondrial matrix, making the intensity of its fluorescence directly proportional to the magnitude of the ΔΨm.[2] This property allows for the qualitative and quantitative assessment of mitochondrial health and the detection of changes in response to various stimuli.

Mechanism of Action

The mechanism by which Pyronine B acts as an indicator of mitochondrial membrane potential is based on its electrophoretic redistribution across the mitochondrial inner membrane.[2] As a positively charged molecule, Pyronine B is driven into the negatively charged mitochondrial matrix. In healthy, energized mitochondria with a high ΔΨm, the dye accumulates to a high concentration, resulting in a bright fluorescent signal. Conversely, in depolarized mitochondria with a reduced ΔΨm, the driving force for accumulation is diminished, leading to a decrease in intramitochondrial Pyronine B concentration and a corresponding reduction in fluorescence intensity.[2]

Data Presentation

The following tables summarize key quantitative data for the use of Pyronine B as a mitochondrial membrane potential indicator.

Table 1: Spectral Properties of Pyronine B

| Parameter | Value | Reference |

| Excitation Maximum (Abs. λmax) | 563 nm (in ethanol) | [1] |

| Emission Maximum (Em. λmax) | 586 nm (in ethanol) | [1] |

| Quantum Yield (Φ) | ~0.28 (in ethanol) | [1] |

Table 2: Recommended Staining Conditions

| Parameter | Recommended Range | Notes |

| Concentration | ||

| Fluorescence Microscopy | 1 - 10 µM | Optimal concentration may vary by cell type. |

| Flow Cytometry | 1 - 10 µM | Titration is recommended for optimal signal-to-noise ratio. |

| Incubation Time | 15 - 30 minutes | At 37°C. |

| Positive Control for Depolarization | ||

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 5 - 10 µM | A potent mitochondrial uncoupler. |

| Cell Lines Tested | HeLa, Jurkat | [1] |

Experimental Protocols

Fluorescence Microscopy Protocol

This protocol provides a step-by-step guide for staining live cells with Pyronine B to visualize mitochondrial membrane potential.

Materials:

-

Pyronine B stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 10 mM in DMSO) for positive control

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~560 nm, emission ~585 nm)

Procedure:

-

Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.

-

Staining Solution Preparation: Prepare a fresh working solution of Pyronine B by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.

-

Cell Staining: Remove the culture medium from the cells and replace it with the Pyronine B staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Positive Control (Optional): To confirm that the Pyronine B signal is dependent on mitochondrial membrane potential, a positive control for depolarization can be included. After the initial staining, add CCCP to a final concentration of 5-10 µM and incubate for an additional 5-10 minutes. This should result in a significant decrease in mitochondrial fluorescence.[1]

-

Imaging: Without washing, image the cells directly in the staining solution using a fluorescence microscope. Acquire images of both control and treated cells using identical imaging parameters (e.g., exposure time, gain).

-

Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.

Flow Cytometry Protocol

This protocol details the use of Pyronine B for the quantitative analysis of mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

-

Pyronine B stock solution (e.g., 1 mM in DMSO)

-

Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution

-

Complete cell culture medium

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 10 mM in DMSO)

-

Flow cytometer with appropriate laser and filter configuration (e.g., 488 nm or 561 nm laser for excitation, and a bandpass filter around 585 nm for emission)

-

FACS tubes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10^6 cells/mL in complete culture medium.

-

Staining Solution Preparation: Prepare a fresh working solution of Pyronine B in pre-warmed complete cell culture medium at a final concentration of 1-10 µM.

-

Cell Staining: Add the Pyronine B working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Positive Control (Optional): For a positive control for depolarization, treat a separate aliquot of cells with CCCP (5-10 µM) during the last 5-10 minutes of the staining incubation.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing. Use an appropriate laser for excitation and detect the emitted fluorescence in the red channel (e.g., PE, PE-Texas Red, or similar).

-

Data Analysis: Gate on the main cell population based on forward and side scatter properties. Compare the geometric mean fluorescence intensity (gMFI) of the Pyronine B signal between control and treated samples. A decrease in gMFI is indicative of mitochondrial depolarization.

Logical Relationships and Data Interpretation

The interpretation of data obtained using Pyronine B relies on the direct relationship between its fluorescence intensity and the mitochondrial membrane potential.

An increase in the fluorescence signal suggests a hyperpolarization of the mitochondrial membrane, which can occur under certain physiological or experimental conditions. Conversely, a decrease in the fluorescence signal is a clear indicator of mitochondrial depolarization, a common event in cellular stress, apoptosis, and in response to certain drugs or toxins. It is crucial to include a positive control for depolarization, such as CCCP, to validate that the observed changes in Pyronine B fluorescence are indeed due to alterations in ΔΨm.

Conclusion

Pyronine B serves as a valuable and straightforward fluorescent probe for the assessment of mitochondrial membrane potential in living cells. Its reliance on the electrophoretic potential of the mitochondrial membrane provides a direct and sensitive readout of mitochondrial health. The protocols and data presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize Pyronine B in their studies of mitochondrial function and cellular pathophysiology. As with any fluorescent probe, proper controls and careful optimization of experimental conditions are essential for obtaining reliable and reproducible results.

References

solubility and solvent compatibility of Pyronine B

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Pyronine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyronine B is a cationic xanthene dye widely utilized in biological and histological applications for the selective staining of nucleic acids, particularly RNA.[1] Its utility in various assays, including fluorescence microscopy and flow cytometry, is critically dependent on its solubility and compatibility with different solvent systems. Understanding these properties is paramount for ensuring experimental reproducibility and optimizing assay performance. This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of Pyronine B varies significantly across different solvents and solvent systems. The following table summarizes the available quantitative data to facilitate solvent selection for stock solution preparation and experimental use.

| Solvent/Solvent System | Reported Solubility | Conditions/Notes |

| Water | 1 mg/mL | Qualitative descriptions also note it as "soluble" or "very soluble".[2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication to achieve dissolution.[7][8] |

| 20.83 mg/mL | Requires sonication, warming, and heating to 60°C.[9] | |

| Ethanol (B145695) | "Very" soluble | Specific quantitative data is limited, but high solubility is reported.[4] |

| 50% Ethanol (in water) | Not specified | Used for determining absorption maxima (554-556 nm).[5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Forms a suspended solution; requires sonication.[7][8] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution.[7][8] |

Solvent Compatibility and Photophysical Properties

The choice of solvent not only affects the solubility of Pyronine B but also significantly influences its photophysical properties, such as fluorescence quantum yield and lifetime. This is a critical consideration for fluorescence-based applications.

-

Aqueous Solutions : Pyronine B is readily soluble in water.[1][2] However, its fluorescence in aqueous solutions can be quenched by molecular oxygen, which can affect the sensitivity of fluorescence measurements.[10][11]

-

Organic Solvents :

-

Ethanol : Among common organic solvents, ethanol has been identified as the solvent in which Pyronine B exhibits its highest fluorescence quantum yield and longest fluorescence lifetime.[12][13] This suggests that ethanol-based systems may be optimal for maximizing the fluorescent signal.

-

DMSO : While an excellent solvent for creating high-concentration stock solutions, the hygroscopic nature of DMSO can impact the solubility of the product, and using newly opened DMSO is recommended.[7][9]

-

-

Solvent Polarity : The photophysical behavior of Pyronine B is influenced by solvent polarity. Solvent polarity and specific solute-solvent interactions are key parameters that control the internal conversion process, a non-radiative deactivation pathway that competes with fluorescence.[13]

Experimental Protocols

Detailed and consistent experimental protocols are essential for preparing stable and effective Pyronine B solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers or culture media for final use.

-

Materials : Pyronine B powder, anhydrous DMSO (newly opened).

-

Procedure : a. Weigh the desired amount of Pyronine B powder in a suitable vial. b. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of Pyronine B).[7][8] c. Tightly cap the vial. d. Place the vial in an ultrasonic bath and sonicate until the dye is completely dissolved. Intermittent warming may be applied if necessary, but care should be taken to avoid overheating.[7][9]

-

Storage : Store the stock solution at -20°C or -80°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[8][9]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of a DMSO stock solution into an aqueous buffer.

-

Materials : Pyronine B stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.2).

-

Procedure : a. Bring the Pyronine B stock solution to room temperature. b. Vortex the stock solution briefly. c. Add the stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[14] d. It is recommended to prepare aqueous working solutions fresh on the day of use.[14]

Protocol 3: General Method for Determining Fluorescence Quantum Yield

To assess solvent compatibility for fluorescence applications, the fluorescence quantum yield (ΦF) can be determined using the comparative method of Williams et al.[15] This involves comparing the fluorescence intensity of Pyronine B in the test solvent to a standard with a known quantum yield.

-

Principle : The quantum yield of a test sample (X) can be calculated relative to a standard (ST) using the ratio of their integrated fluorescence intensities, corrected for absorbance and the refractive index of the solvents.

-

Procedure Outline : a. Prepare a series of dilutions of both the standard and the Pyronine B test sample in their respective solvents. b. Measure the absorbance of each solution at the excitation wavelength. Solutions should have identical absorbance at this wavelength and should be below 0.1 to avoid inner filter effects. c. Record the fluorescence emission spectra for each solution under identical instrument settings (e.g., excitation wavelength, slit widths). d. Integrate the area under the emission curve for both the standard and the test sample. e. Calculate the quantum yield using the appropriate formula that accounts for integrated fluorescence intensity, absorbance, and solvent refractive index.[15]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the solubility of Pyronine B in a novel solvent system.

Caption: Workflow for determining Pyronine B solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyronin B, Cationic dye (CAS 2150-48-3) | Abcam [abcam.com]

- 3. Dye content ≥30 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. stainsfile.com [stainsfile.com]

- 5. 2150-48-3 CAS | PYRONINE B | Biological Stains and Dyes | Article No. 05518 [lobachemie.com]

- 6. Pyronin B Dyecontent =30 2150-48-3 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. inis.iaea.org [inis.iaea.org]

- 12. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. static.horiba.com [static.horiba.com]

Pyronine B Dye: A Technical Guide to Aggregation and Fluorescence Quenching

For Researchers, Scientists, and Drug Development Professionals

Pyronine B is a cationic xanthene dye widely utilized in biological and chemical research. Its utility as a fluorescent probe is intrinsically linked to its photophysical properties, which are highly sensitive to the local microenvironment. This technical guide provides an in-depth exploration of two key phenomena that modulate the fluorescence of Pyronine B: aggregation and quenching. Understanding these processes is critical for the effective application of this dye in various assays and imaging techniques, particularly in the context of drug development where precise quantification and localization are paramount.

Core Concepts: Aggregation and Fluorescence Quenching

The fluorescence emission of Pyronine B is significantly influenced by its concentration and the presence of other molecules in its immediate vicinity. These interactions can lead to the formation of non-fluorescent or weakly fluorescent aggregates and a reduction in fluorescence intensity through various quenching mechanisms.

Pyronine B Aggregation

At high concentrations in aqueous solutions, Pyronine B monomers tend to self-associate into dimers and higher-order aggregates. This process is driven by van der Waals forces and hydrophobic interactions between the planar aromatic structures of the dye molecules. The formation of aggregates alters the electronic energy levels of the dye, leading to changes in its absorption and emission spectra.

Two primary types of aggregates are observed for xanthene dyes like Pyronine B:

-

H-aggregates (Hypsochromic aggregates): These are characterized by a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to the monomer. H-aggregates are typically formed by a face-to-face stacking of the dye molecules. This arrangement leads to strong excitonic coupling, where the excited state energy is higher than that of the monomer, resulting in significant fluorescence quenching.

-

J-aggregates (Bathochromic aggregates): These exhibit a red-shift (shift to longer wavelengths) in the absorption spectrum. J-aggregates are formed by a head-to-tail arrangement of the dye molecules. This configuration can sometimes lead to an enhancement of fluorescence, although for Pyronine B, aggregation generally results in quenching.

The equilibrium between the monomeric and aggregated forms is dependent on several factors, including dye concentration, solvent polarity, temperature, and the presence of salts or macromolecules such as surfactants and polymers[1].

Fluorescence Quenching of Pyronine B

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For Pyronine B, quenching can occur through several mechanisms:

-

Static Quenching: This occurs when a quencher molecule forms a non-fluorescent complex with the fluorophore in its ground state. The formation of this complex effectively reduces the concentration of fluorescent molecules available for excitation. The Stern-Volmer constant (Ksv) for static quenching decreases with increasing temperature.

-

Dynamic (Collisional) Quenching: This involves the collision of a quencher molecule with the fluorophore in its excited state. The energy from the excited fluorophore is transferred to the quencher, causing the fluorophore to return to its ground state without emitting a photon. The efficiency of dynamic quenching is dependent on the diffusion rate of the quencher and the lifetime of the fluorophore's excited state. The Stern-Volmer constant for dynamic quenching increases with increasing temperature.

-

Förster Resonance Energy Transfer (FRET): This is a distance-dependent, non-radiative energy transfer mechanism from an excited donor fluorophore to a suitable acceptor molecule. While not a primary focus of this guide, it is an important quenching pathway to consider when Pyronine B is in proximity to other chromophores.

Common quenchers for Pyronine B include molecular oxygen, iodide ions, and certain aromatic molecules[2][3].

Quantitative Data on Pyronine B Properties

The following tables summarize key quantitative data related to the photophysical properties, aggregation, and fluorescence quenching of Pyronine B.

Table 1: Photophysical Properties of Pyronine B Monomer in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |

| Water | 553 | 573 | 0.18 | 2.01 | |

| Ethanol | 552 | 572 | 0.35 | 2.32 | [4] |

| Methanol | 551 | 571 | 0.31 | 2.25 | [5] |

| Acetonitrile | 548 | 568 | 0.25 | - | [6] |

| Chloroform | 555 | 575 | - | - | [7] |

Table 2: Spectral Properties of Pyronine B Aggregates

| Aggregate Type | Method of Induction | Absorption Max (λ_abs, nm) | Emission Characteristics | Reference(s) |

| H-aggregate | High concentration in water | ~520-530 | Strongly Quenched | [1][8] |

| H-aggregate | In the presence of sodium dodecyl sulphate (SDS) below CMC | Blue-shifted from monomer | Quenched | [1] |

Table 3: Stern-Volmer Quenching Constants (K_sv) for Pyronine B

| Quencher | Solvent | K_sv (M⁻¹) | Quenching Mechanism | Reference(s) |

| Molecular Oxygen | Water | ~130 (from τ₀/τ) | Dynamic and Static | [2][8] |

| Iodide Ions | Water | - | Dynamic | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study Pyronine B aggregation and fluorescence quenching.

Protocol for Characterizing Pyronine B Aggregation using UV-Vis Spectroscopy

Objective: To determine the critical aggregation concentration (CAC) and observe the spectral shifts associated with H-aggregate formation.

Materials:

-

Pyronine B stock solution (e.g., 1 mM in ethanol)

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Prepare a series of Pyronine B solutions in deionized water with varying concentrations (e.g., from 1 µM to 100 µM). To do this, add calculated volumes of the Pyronine B stock solution to volumetric flasks and dilute with deionized water.

-

Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

-

Record the UV-Vis absorption spectrum for each solution over a wavelength range of 400 nm to 700 nm, using deionized water as a blank.

-

Analyze the spectra:

-

Plot the absorbance at the monomer peak (around 553 nm) and the H-aggregate peak (around 520-530 nm) as a function of Pyronine B concentration.

-

Observe the appearance and growth of the blue-shifted H-aggregate band with increasing concentration.

-

The concentration at which a significant deviation from the Beer-Lambert law is observed for the monomer peak, and the H-aggregate peak becomes prominent, can be considered the onset of aggregation.

-

Protocol for Fluorescence Quenching Analysis using the Stern-Volmer Equation

Objective: To determine the Stern-Volmer quenching constant (K_sv) for a specific quencher.

Materials:

-

Pyronine B solution of known concentration (e.g., 5 µM in a suitable solvent)

-

Stock solution of the quencher (e.g., 1 M Potassium Iodide in water)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Prepare a series of samples containing a fixed concentration of Pyronine B and varying concentrations of the quencher. Ensure the total volume of each sample is the same.

-

Record the fluorescence emission spectrum of each sample. The excitation wavelength should be set at the absorption maximum of Pyronine B (e.g., ~550 nm). The emission should be scanned over a range that covers the emission peak (e.g., 560 nm to 700 nm).

-

Determine the fluorescence intensity (F) at the emission maximum for each sample. Let F₀ be the fluorescence intensity in the absence of the quencher.

-

Construct a Stern-Volmer plot by plotting F₀/F against the quencher concentration [Q].

-

Perform a linear regression on the data points. The slope of the line will be the Stern-Volmer quenching constant, K_sv. The relationship is described by the Stern-Volmer equation: F₀/F = 1 + K_sv[Q].[9]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts of Pyronine B aggregation, fluorescence quenching, and a typical experimental workflow.

Caption: Pyronine B aggregation pathways.

Caption: Static and dynamic fluorescence quenching.

Caption: Workflow for fluorescence quenching analysis.

Conclusion

The aggregation and fluorescence quenching of Pyronine B are critical phenomena that dictate its performance as a fluorescent probe. A thorough understanding of the underlying principles and the factors that influence these processes is essential for researchers and drug development professionals. By carefully controlling experimental conditions and utilizing the quantitative data and protocols outlined in this guide, the utility of Pyronine B can be maximized for sensitive and reliable measurements in a wide range of applications. The provided visualizations offer a clear conceptual framework for these complex interactions and experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worthe-it.co.za [worthe-it.co.za]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. graphviz.org [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

Foundational Studies on Pyronin B for Nucleic Acid Visualization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyronin B is a cationic xanthene dye with a long history in histological staining, particularly for the differentiation of nucleic acids. Its preferential binding to RNA over DNA has made it a valuable tool for researchers studying gene expression, RNA localization, and cell cycle dynamics. In recent years, with the growing interest in RNA as a therapeutic target and a biomarker, there has been a renewed focus on the applications of Pyronin B in drug discovery and development. This technical guide provides a comprehensive overview of the foundational studies on Pyronin B for nucleic acid visualization, including its mechanism of action, spectral properties, and detailed experimental protocols. Furthermore, it explores its applications in studying viral replication and its potential use in high-throughput screening for RNA-targeting therapeutics.

Core Principles of Pyronin B Staining

Pyronin B's utility in nucleic acid visualization stems from its distinct interaction with RNA. As a cationic dye, it is electrostatically attracted to the negatively charged phosphate (B84403) backbone of both DNA and RNA. However, its planar structure allows it to intercalate between the bases of nucleic acids.

The classical Methyl Green-Pyronin (MGP) staining method leverages the differential binding of these two dyes. Methyl Green shows a higher affinity for the major groove of double-stranded DNA (dsDNA), staining the nucleus a blue-green color. In contrast, Pyronin B preferentially binds to the more accessible single-stranded regions and the different helical structure of RNA, resulting in a characteristic pink-red staining of the cytoplasm and nucleolus, which are rich in RNA.[1][2] While Pyronin B can also bind to DNA, its interaction is weaker, and in the presence of a stronger DNA-binding dye like Methyl Green or Hoechst stains, Pyronin B's fluorescence is predominantly associated with RNA.[3][4][5]

Mechanism of Action

The precise mechanism of Pyronin B's preference for RNA is attributed to a combination of factors, including the structural differences between RNA and DNA and the dye's molecular properties. RNA, being predominantly single-stranded and forming complex secondary and tertiary structures, offers more accessible intercalation sites for the planar Pyronin B molecule compared to the rigid, double-helical structure of DNA.

Figure 1: Pyronin B's preferential binding to RNA.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Pyronin B, crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Notes |

| Molecular Formula | C₂₁H₂₇ClN₂O | |

| Molecular Weight | 358.90 g/mol | |

| CAS Number | 2150-48-3 | |

| Appearance | Dark green crystals |

Table 1: General Properties of Pyronin B.

| Solvent | Absorbance Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) |

| Water | ~551 nm | ~570 nm | Low |

| Ethanol (B145695) | ~552 nm | ~572 nm | 0.23 |

| Chloroform | ~553 nm | ~575 nm | - |

Table 2: Spectral Properties of Pyronin B in Different Solvents. Note: Quantum yields can be low in aqueous solutions and are significantly influenced by the environment.

Experimental Protocols

This section provides detailed methodologies for the application of Pyronin B in nucleic acid visualization.

Staining of RNA in Fixed Cells for Flow Cytometry (Pyronin Y/Hoechst Method)

This protocol is adapted for distinguishing quiescent (G0) and cycling (G1) cells based on their RNA content.[3][5]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Hanks' Balanced Salt Solution (HBSS) with Mg²⁺ and Ca²⁺, ice-cold

-

Pyronin Y (or Pyronin B) stock solution (e.g., 1 mg/mL in DMSO)

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in water)

-

Staining Solution: 2 µg/mL Hoechst 33342 and 4 µg/mL Pyronin Y in HBSS. Prepare fresh and keep on ice.

Procedure:

-

Cell Preparation: Harvest and wash 1 x 10⁶ cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate for at least 1 hour at 4°C.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold HBSS.

-

Staining: Resuspend the cell pellet in 1 mL of the fresh, ice-cold Staining Solution.

-

Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer equipped with UV and 488 nm lasers for Hoechst 33342 and Pyronin Y excitation, respectively.

Figure 2: Workflow for fixed-cell staining with Pyronin B and Hoechst.

Live-Cell Imaging of RNA

While specific protocols for live-cell imaging using solely Pyronin B are less common, the principles are based on using low, non-toxic concentrations of the dye and minimizing light exposure.

Materials:

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Pyronin B stock solution (1 mM in DMSO)

-

Hoechst 33342 (optional, for nuclear counterstaining)

Procedure:

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture to the desired confluency.

-

Staining: Prepare a working solution of Pyronin B in the imaging medium at a final concentration of 100-500 nM. For nuclear counterstaining, Hoechst 33342 can be added at a final concentration of 50-100 nM.

-

Incubation: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing (Optional): The staining solution can be replaced with fresh imaging medium to reduce background fluorescence, although this may also reduce the signal from RNA.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Pyronin B (Excitation/Emission: ~550/570 nm) and Hoechst 33342 (Excitation/Emission: ~350/460 nm).

Staining of RNA in Polyacrylamide Gels

This protocol is adapted from a method for staining tRNA with Pyronin Y.

Materials:

-

Polyacrylamide gel (e.g., 10-15% TBE-Urea gel for small RNAs)

-

Staining solution: 0.05% (w/v) Pyronin B in 10% acetic acid.

-

Destaining solution: 10% ethanol, 5% acetic acid in water.

Procedure:

-

Electrophoresis: Run the RNA samples on a denaturing polyacrylamide gel.

-

Staining: After electrophoresis, carefully remove the gel from the glass plates and immerse it in the Pyronin B staining solution for 30-60 minutes with gentle agitation.

-

Destaining: Transfer the gel to the destaining solution and gently agitate for 15-30 minutes, or until the background is clear and RNA bands are visible as pink-red bands.

-

Visualization: Visualize the gel on a white light transilluminator.

Applications in Drug Discovery and Development

The ability of Pyronin B to selectively visualize RNA opens up several avenues for its application in drug discovery, particularly in the context of targeting RNA viruses and high-throughput screening.

Studying Viral Replication

Many viruses have RNA genomes or rely heavily on RNA intermediates for their replication. Pyronin B can be used to visualize the localization and accumulation of viral RNA within infected host cells, providing insights into the viral life cycle. For instance, in cells infected with an RNA virus, an increase in cytoplasmic Pyronin B fluorescence can indicate active viral replication. This can be a valuable tool for screening antiviral compounds that inhibit viral RNA synthesis or promote its degradation.

Figure 3: Workflow for using Pyronin B in antiviral screening.

High-Throughput Screening for RNA-Binding Molecules

High-throughput screening (HTS) assays are essential for identifying small molecules that bind to specific RNA targets. Pyronin B can be employed in competitive binding assays. In such an assay, a target RNA is pre-incubated with Pyronin B, resulting in a fluorescent signal. A library of small molecules is then screened for their ability to displace Pyronin B from the RNA, leading to a decrease in fluorescence. This approach allows for the rapid identification of "hits" that bind to the target RNA.

Figure 4: Competitive binding assay using Pyronin B for HTS.

Conclusion

Pyronin B remains a robust and versatile tool for the visualization of RNA. Its preferential staining of RNA provides valuable insights into cellular processes and disease states. For researchers and professionals in drug development, Pyronin B offers a cost-effective and readily implementable method for studying RNA-related phenomena, from viral replication to the discovery of novel RNA-targeting therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of Pyronin B in a variety of research and development settings.

References

Cationic Properties of Pyronine B in Biological Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Pyronine B, a vibrant, cationic dye, and its applications in biological and histological staining. Its unique chemical properties make it an invaluable tool for differentiating nucleic acids and assessing cellular health.

Core Principles: The Cationic Nature of Pyronine B

Pyronine B is a xanthene dye characterized by a net positive charge, classifying it as a cationic or basic dye.[1][2] This fundamental property governs its staining mechanism. In the cellular environment, which is rich in anionic (negatively charged) macromolecules, Pyronine B exhibits a strong electrostatic attraction to these components. Its primary targets are the phosphate (B84403) backbones of nucleic acids, particularly Ribonucleic Acid (RNA).[3][4][5] This interaction allows for the selective visualization of RNA within cells and tissues.[3]

While its counterpart, Pyronine Y, is more commonly cited for RNA staining, Pyronine B functions similarly and is used in various histological preparations.[1] It is frequently employed in the classic Methyl Green-Pyronin staining method to differentiate between DNA and RNA.[2][6]

Mechanism of Differential Staining

The Methyl Green-Pyronin (MGP) technique leverages the differing degrees of polymerization between DNA and RNA to achieve differential staining.[5]

-

Methyl Green for DNA: Methyl Green, another cationic dye, has a specific affinity for highly polymerized nucleic acids. Its stereochemical structure allows it to bind tightly within the major groove of the DNA double helix, resulting in a distinct green or blue-green coloration.[2][5]

-

Pyronine B for RNA: Pyronine B, in contrast, binds effectively to less polymerized nucleic acids like RNA.[7] It intercalates between the bases of the single-stranded RNA, staining RNA-rich structures, such as the cytoplasm and nucleolus, a characteristic pink or red color.[5][8]

The selectivity of this staining process is highly dependent on a controlled pH, typically around 4.8.[9] At this acidic pH, nucleic acids maintain their charged state, facilitating the electrostatic interactions with the cationic dyes.[7]

Diagram: Mechanism of Pyronine B Staining

Caption: Electrostatic attraction between cationic dyes and anionic nucleic acids.

Quantitative Data and Properties

The effectiveness of Pyronine B as a fluorescent stain is determined by its photophysical properties.

| Property | Value | Source |

| C.I. Number | 45010 | [1] |

| Molecular Formula | C₂₁H₂₇ClN₂O | [1][4] |

| Molecular Weight | ~358.90 g/mol | [4] |

| Absorption Max (λmax) | 550 - 555 nm | [1][4] |

| Emission Max (λmax) | ~569 nm (in CHCl₃) | [10] |

| Appearance | Brown to black solid powder | [4] |

| Solubility | Soluble in water and ethanol (B145695) | [1][6] |

Note: Spectral properties can vary slightly depending on the solvent and local microenvironment.

Applications in Research and Drug Development

Beyond its classic use in histology, the cationic and fluorescent nature of Pyronine B lends it to several advanced applications:

-

Mitochondrial Staining: As a lipophilic cation, Pyronine B can accumulate in mitochondria, driven by the organelle's negative membrane potential.[11][12] This allows for the visualization of mitochondria in living cells and the assessment of mitochondrial health, as the fluorescence intensity can change with the degree of mitochondrial energization.[12]

-

Flow Cytometry: In flow cytometry, Pyronine Y (a close analog) is used with DNA stains like Hoechst 33342 to simultaneously quantify RNA and DNA content.[13][14] This dual staining helps to distinguish quiescent (G0) cells from proliferating (G1) cells, as actively proliferating cells typically have higher RNA content.[13]

-